5-nitronaphthalene-1-sulfonic acid
CAS No.: 17521-00-5
Cat. No.: VC21025260
Molecular Formula: C10H7NO5S
Molecular Weight: 253.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17521-00-5 |
|---|---|
| Molecular Formula | C10H7NO5S |
| Molecular Weight | 253.23 g/mol |
| IUPAC Name | 5-nitronaphthalene-1-sulfonic acid |
| Standard InChI | InChI=1S/C10H7NO5S/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)17(14,15)16/h1-6H,(H,14,15,16) |
| Standard InChI Key | FTNWWQOFRQZWSC-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)[N+](=O)[O-] |
| Canonical SMILES | C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Basic Information
5-Nitronaphthalene-1-sulfonic acid, with CAS number 17521-00-5, is an organic compound belonging to the family of sulfonated aromatic compounds . It has a molecular formula of C₁₀H₇NO₅S and a molecular weight of 253.23 g/mol . This compound is characterized by a naphthalene core structure with two functional groups: a nitro group (-NO₂) positioned at carbon 5 and a sulfonic acid group (-SO₃H) at carbon 1.
Structural Characteristics
The molecular structure consists of a naphthalene ring system (two fused benzene rings) with the sulfonic acid group attached to position 1 and the nitro group at position 5. The compound's IUPAC name is 5-nitronaphthalene-1-sulfonic acid, though it is also known by synonyms such as 1-Naphthalenesulfonic acid, 5-nitro- and 5-Nitronaphthalene-1-sulphonic acid .
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₇NO₅S |
| Molecular Weight | 253.23 g/mol |
| CAS Number | 17521-00-5 |
| IUPAC Name | 5-nitronaphthalene-1-sulfonic acid |
| InChI Key | FTNWWQOFRQZWSC-UHFFFAOYSA-N |
| SMILES Notation | C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N+[O-] |
Isomeric Relationships
It is important to distinguish 5-nitronaphthalene-1-sulfonic acid from its structural isomer, 5-nitro-2-naphthalenesulfonic acid (CAS: 86-69-1). While both compounds contain the same functional groups, their positioning on the naphthalene ring system differs, resulting in distinct chemical behaviors and applications . The positional variation significantly impacts the reactivity patterns and properties of these compounds.
Physical and Chemical Properties
Physical Properties
5-Nitronaphthalene-1-sulfonic acid appears as a water-soluble solid, with physical characteristics typical of aromatic sulfonic acids . Its density is approximately 1.601 g/cm³, and it exhibits good solubility in water due to the presence of the polar sulfonic acid group . This water solubility makes it particularly useful in various aqueous reaction systems and applications.
| Physical Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.601 g/cm³ |
| Refractive Index | 1.693 |
| Solubility | Water-soluble |
| Partition Coefficient (LogP) | 3.59870 |
| Polar Surface Area (PSA) | 108.57000 |
Chemical Properties
The chemical behavior of 5-nitronaphthalene-1-sulfonic acid is largely determined by its two functional groups. The sulfonic acid group (-SO₃H) is strongly acidic and readily ionizes in aqueous solution, contributing to the compound's water solubility and acidic properties. The nitro group (-NO₂) is electron-withdrawing, which affects the electronic distribution within the naphthalene ring system and influences reactivity patterns .
A notable chemical property is the compound's ability to undergo reduction reactions, particularly of the nitro group, which can be transformed into an amino group under appropriate reducing conditions . This reduction reaction is significant in the industrial production of aminonaphthalene sulfonic acids, which are important intermediates in dye manufacturing .
Synthesis and Preparation Methods
Laboratory Synthesis
The primary synthetic route to 5-nitronaphthalene-1-sulfonic acid involves the nitration of naphthalene-1-sulfonic acid. This method is well-established and follows classic aromatic substitution chemistry principles . The preparation typically involves treating naphthalene-1-sulfonic acid with nitric acid under controlled temperature conditions.
The nitration of 1-naphthalenesulfonic acid represents a regioselective process, with the nitro group preferentially attaching to the 5-position due to the directing effects of the sulfonic acid group. The reaction generally produces 5-nitronaphthalene-1-sulfonic acid with good selectivity when properly controlled .
Industrial Production
Industrial production methods for 5-nitronaphthalene-1-sulfonic acid involve carefully controlled nitration processes designed to maximize yield and purity while minimizing unwanted side reactions . The process typically involves the following steps:
-
Sulfonation of naphthalene to produce naphthalene-1-sulfonic acid
-
Nitration using nitric acid under controlled temperature conditions
-
Isolation and purification of the nitrated product
The industrial nitration process is typically conducted at temperatures ranging from 20°C to 40°C for approximately 3 hours . The reaction conditions are carefully monitored to control the acidity and ensure optimal product formation while minimizing the production of dinitrated byproducts .
| Parameter | Condition |
|---|---|
| Nitration Temperature | 20-40°C |
| Reaction Time | ~3 hours |
| Nitrating Agent | Nitric acid |
| Solvent/Medium | 85-95% strength by weight sulfuric acid |
| Molar Ratio (Nitric acid:Substrate) | 1.05-2.5:1 |
Process Optimization
Research has shown that controlling reaction parameters is crucial for optimizing the yield and selectivity of 5-nitronaphthalene-1-sulfonic acid production . Key parameters include:
-
Reaction temperature: Maintaining temperatures between 20°C and 40°C is essential for controlling selectivity
-
Acid concentration: Using 85-95% strength sulfuric acid as the reaction medium
-
Molar ratios: Employing 1.05-2.5 moles of nitric acid per mole of naphthalene-1-sulfonic acid
-
Reaction monitoring: The nitration reaction is typically interrupted once a specific conversion percentage is reached to prevent over-nitration
Modern production methods often employ high-pressure liquid chromatography (HPLC) to monitor reaction progress and determine the optimal point to terminate the reaction .
Chemical Reactions and Transformations
Reduction Reactions
The most significant chemical transformation of 5-nitronaphthalene-1-sulfonic acid is its reduction to 1-naphthylamine-5-sulfonic acid (also known as Laurent acid) . This reduction reaction is of industrial importance as it produces aminonaphthalene sulfonic acids, which are key intermediates in the synthesis of various dyes.
The reduction process typically involves the following:
-
Reaction with iron powder and water vapor at temperatures ranging from 60°C to 180°C
-
Conversion of the nitro group (-NO₂) to an amino group (-NH₂)
-
Formation of 1-naphthylamine-5-sulfonic acid as the primary product
The reaction can be represented as:
5-nitronaphthalene-1-sulfonic acid + 3H₂ → 1-naphthylamine-5-sulfonic acid + 2H₂O
Modern Reduction Methods
Recent developments in reduction techniques have explored alternatives to traditional iron powder reduction. One notable advancement is hydrogen-catalyzed reduction using nickel powder, which offers several advantages:
-
Higher purity of the final product
-
Reduced waste generation
-
More controlled reaction conditions
The hydrogen-catalyzed method typically involves placing a solution containing the nitro compound in a reduction vessel with nickel powder, introducing hydrogen under pressure (1.2-1.3 MPa), and maintaining temperatures of 100-110°C .
Other Reactions
While reduction is the most industrially significant transformation, 5-nitronaphthalene-1-sulfonic acid can undergo various other reactions typical of aromatic compounds containing nitro and sulfonic acid groups:
-
The sulfonic acid group can participate in substitution reactions
-
The compound can form salts with various bases
-
Under harsh conditions, desulfonation can occur, removing the sulfonic acid group
Applications and Significance
Industrial Applications
5-Nitronaphthalene-1-sulfonic acid serves as a key intermediate in various industrial processes:
-
Dye Production: The compound and its derivatives are extensively used in the synthesis of azo dyes and other colorants
-
Chemical Intermediates: It serves as a building block for various specialty chemicals and pharmaceutical precursors
-
Analytical Chemistry: Used as a reagent in certain analytical procedures
Research Applications
In research settings, 5-nitronaphthalene-1-sulfonic acid has several applications:
-
Organic Synthesis: Employed as a starting material or intermediate in the development of complex organic molecules
-
Structure-Activity Relationship Studies: Used in investigations of the relationship between chemical structure and biological activity
-
Development of Synthetic Methodologies: Serves as a model compound for studying selective reduction and other transformation techniques
Comparative Analysis with Related Compounds
Structural Analogues
5-Nitronaphthalene-1-sulfonic acid belongs to a family of sulfonated and nitrated naphthalene derivatives. A comparison with related compounds provides insight into structure-property relationships:
| Compound | CAS Number | Key Differences | Comparative Notes |
|---|---|---|---|
| 5-Nitronaphthalene-1-sulfonic acid | 17521-00-5 | Reference compound | Serves as the basis for comparison |
| 5-Nitro-2-naphthalenesulfonic acid | 86-69-1 | Sulfonic acid at position 2 instead of 1 | Different reactivity pattern and properties |
| Naphthalene-1-sulfonic acid | - | Lacks nitro group | Precursor; less reactive in reduction reactions |
| 1-Nitronaphthalene | - | Lacks sulfonic acid group | Lower water solubility than the subject compound |
| 1-Naphthylamine-5-sulfonic acid | - | Contains amino instead of nitro group | Reduction product of 5-nitronaphthalene-1-sulfonic acid |
Positional Isomers
The position of functional groups on the naphthalene ring significantly affects reactivity and properties. In the case of naphthalene sulfonation and subsequent nitration, the orientation of substituents follows specific patterns:
-
Monosulfonation of naphthalene yields products at positions 1 (alpha) and 2 (beta)
-
Nitration of 1-naphthalenesulfonic acid occurs preferentially at position 5, which is influenced by the directing effect of the sulfonic acid group
-
The absence of nitration at the peri position (position 8) in 1-substituted naphthalenes is attributed to steric hindrance
Industrial Production and Process Development
Production Method Evolution
The industrial production of 5-nitronaphthalene-1-sulfonic acid has evolved over time, with improvements focusing on yield, selectivity, and environmental considerations. The patent literature reveals several key developments:
-
Traditional methods involved batch processes using sulfuric acid as the reaction medium and nitric acid as the nitrating agent
-
Modern approaches emphasize precise control of reaction parameters to optimize selectivity and minimize waste
-
Recent innovations include the development of continuous flow processes and more environmentally friendly reaction conditions
Process Flow and Parameters
A typical industrial process for producing 5-nitronaphthalene-1-sulfonic acid involves the following steps and parameters:
-
Sulfonation:
-
Nitration:
-
Isolation:
-
Various methods including neutralization, precipitation, and filtration to isolate the final product
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume